
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is an organic compound that features a pyridine ring with an oxido group and a sulfanyl group attached to an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate typically involves the reaction of 3-pyridinesulfenyl chloride with methyl acetate in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate involves its interaction with molecular targets such as enzymes and receptors. The oxido group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity.
相似化合物的比较
Lansoprazole sulfide: Contains a similar sulfanyl group attached to a pyridine ring.
Omeprazole: Another compound with a pyridine ring and similar functional groups.
Uniqueness: Methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
属性
CAS 编号 |
151373-12-5 |
|---|---|
分子式 |
C8H9NO3S |
分子量 |
199.224 |
IUPAC 名称 |
methyl 2-(1-oxidopyridin-1-ium-3-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9NO3S/c1-12-8(10)6-13-7-3-2-4-9(11)5-7/h2-5H,6H2,1H3 |
InChI 键 |
BGBXQBWTQYCFPI-UHFFFAOYSA-N |
SMILES |
COC(=O)CSC1=C[N+](=CC=C1)[O-] |
同义词 |
Acetic acid, [(1-oxido-3-pyridinyl)thio]-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)
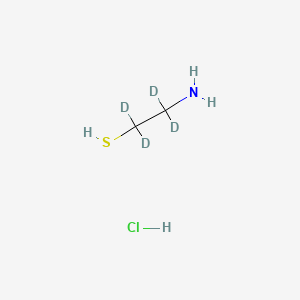
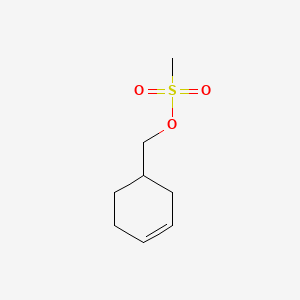
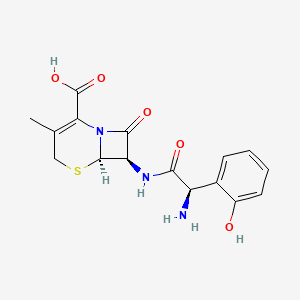
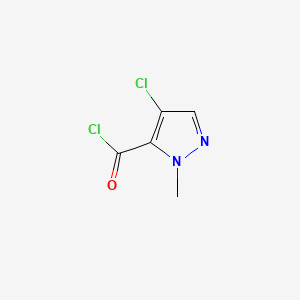
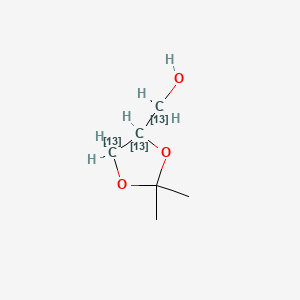
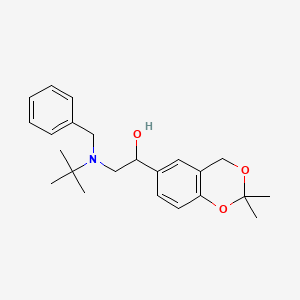
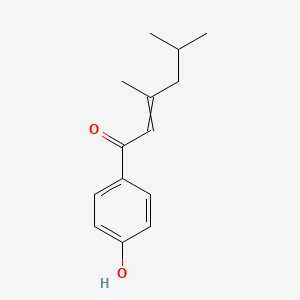
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)
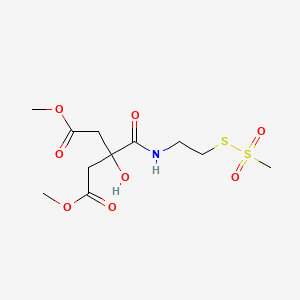
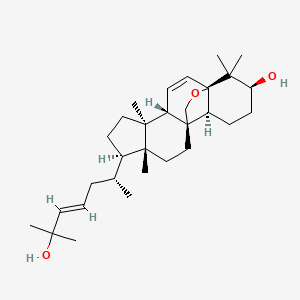
![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/new.no-structure.jpg)
![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)
![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)
